N-cyclopentyl-N'-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea
Description
N-cyclopentyl-N’-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea is a synthetic organic compound with a complex structure It features a cyclopentyl group, a dichlorobenzyl moiety, and a pyrazolyl ring, all connected through a thiourea linkage
Properties
IUPAC Name |
1-cyclopentyl-3-[1-[(3,4-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22Cl2N4S/c1-11-17(22-18(25)21-14-5-3-4-6-14)12(2)24(23-11)10-13-7-8-15(19)16(20)9-13/h7-9,14H,3-6,10H2,1-2H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYVQDRLKVXNLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC(=C(C=C2)Cl)Cl)C)NC(=S)NC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Cl2N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-N’-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea typically involves multiple steps. One common approach starts with the preparation of the pyrazole core, followed by the introduction of the dichlorobenzyl group and the cyclopentyl group. The final step involves the formation of the thiourea linkage.
Preparation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of appropriate hydrazines with 1,3-diketones under acidic conditions.
Introduction of the Dichlorobenzyl Group: This step involves the alkylation of the pyrazole core with 3,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.
Cyclopentyl Group Addition: The cyclopentyl group is introduced via a nucleophilic substitution reaction using cyclopentylamine.
Formation of the Thiourea Linkage: The final step involves the reaction of the intermediate with thiocarbonyldiimidazole to form the thiourea linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-N’-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzyl moiety, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Ammonia, thiols, potassium carbonate, dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-cyclopentyl-N’-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets.
Biological Research: It can be used as a probe to study enzyme interactions and receptor binding.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclopentyl-N’-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea involves its interaction with specific molecular targets. The compound’s thiourea linkage allows it to form hydrogen bonds with biological macromolecules, potentially inhibiting enzyme activity or receptor binding. The dichlorobenzyl and pyrazolyl groups may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-cyclopentyl-N’-(3,4-dichlorobenzyl)urea: Similar structure but lacks the pyrazolyl ring.
N-cyclopentyl-N’-(3,4-dichlorobenzyl)thiourea: Similar structure but lacks the dimethyl substitution on the pyrazolyl ring.
Uniqueness
N-cyclopentyl-N’-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea is unique due to the presence of both the pyrazolyl ring and the dichlorobenzyl moiety, which may confer distinct chemical and biological properties. The dimethyl substitution on the pyrazolyl ring further differentiates it from similar compounds, potentially enhancing its stability and reactivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
